
Siomycin A
Propiedades
Número CAS |
12656-09-6 |
---|---|
Fórmula molecular |
C71H81N19O18S5 |
Peso molecular |
1648.9 g/mol |
Nombre IUPAC |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1 |
Clave InChI |
AKFVOKPQHFBYCA-KJULAZMPSA-N |
SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
SMILES isomérico |
C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |
SMILES canónico |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Apariencia |
White solid |
Sinónimos |
1-valine-2-(2,3-didehydroalanine)thiostrepton siomycin A |
Origen del producto |
United States |
Descripción
Discovery and Isolation from Streptomyces sioyaensis
The discovery of this compound traces back to 1959 when Nishimura and colleagues first isolated this remarkable antibiotic from the fermentation products of Streptomyces sioyaensis. This initial isolation marked a significant milestone in natural product chemistry, as it introduced a new member to the growing family of sulfur-containing peptide antibiotics. The bacterium Streptomyces sioyaensis, belonging to the extensively studied genus Streptomyces, proved to be a prolific producer of bioactive secondary metabolites, with this compound emerging as its primary antibiotic product.
The isolation process involved sophisticated chromatographic techniques, reflecting the analytical capabilities of the late 1950s. Researchers employed column chromatography on silica gel using mixtures of chloroform and methanol as eluting solvents to separate the siomycin complex into its individual components. The fermentation approach utilized specific culture conditions optimized for Streptomyces sioyaensis growth, with bacterial cells extracted using organic solvents to recover the antibiotic compounds. During the purification process, scientists discovered that siomycin existed as a complex mixture, with this compound representing the major component alongside minor constituents designated as Siomycin B and Siomycin C.
The structural elucidation of this compound presented considerable challenges due to its complex molecular architecture. Early investigations revealed a molecular formula of C₇₁H₈₁N₁₉O₁₈S₅, indicating a substantial molecule with significant sulfur content. The compound exhibited unique physicochemical properties, including limited solubility in aqueous solutions but good solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide. These solubility characteristics would later influence both research methodologies and potential therapeutic applications.
Characterization studies employed various analytical techniques available during the era of discovery, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. The molecular weight determination and elementary analysis confirmed the complex nature of this natural product, with researchers noting its relationship to other sulfur-containing peptide antibiotics. The isolation work also revealed that Streptomyces sioyaensis possessed the unique capability to oxidize elemental sulfur when added to culture media, accumulating thiosulfate in the fermentation broth, which may contribute to the sulfur-rich nature of the produced antibiotics.
Classification within the Thiopeptide Antibiotic Family
This compound belongs to the thiopeptide antibiotic family, also known as thiazolyl peptides, which represents a distinctive class of sulfur-rich macrocyclic peptides produced by bacteria. This classification positions this compound among over one hundred known members of this antibiotic family, each characterized by highly modified amino acid residues and complex macrocyclic structures. The thiopeptide family is distinguished by several characteristic structural features that this compound exemplifies, including a central nitrogen-containing six-membered ring, multiple thiazole rings, dehydroamino acids, and a macrocyclic scaffold that serves as the foundation for biological activity.
Within the thiopeptide classification system, these antibiotics are organized into different series based on the oxidation state of their central ring structures. This compound belongs to the series characterized by compounds containing 26-membered macrocycles, which share specific structural motifs and mechanisms of action. This classification places this compound in the same subgroup as micrococcin P1 and other structurally related compounds that bind to the GTPase-associated region of bacterial ribosomes. The structural similarity to thiostrepton, another prominent member of this family, has been noted in multiple studies, with both compounds sharing core structural elements while maintaining distinct molecular arrangements.
The chemical structure of this compound incorporates several characteristic thiopeptide features, including thiazole-4-carboxylic acid derivatives, dehydroalanine residues, and modified amino acids such as threonine, alanine, valine, and cysteine. Detailed compositional analysis has identified specific structural components including thiostreptine, 2-aminomethylthiazole-4-carboxylic acid, and 2-(1-amino acetonyl)thiazole-4-carboxylic acid. These structural elements contribute to the compound's biological activity and distinguish it from other antibiotic classes.
The biosynthetic origin of this compound follows the general thiopeptide biosynthetic pathway, where these compounds are recognized as ribosomally synthesized and post-translationally modified peptides. This classification establishes thiopeptides, including this compound, as a type of bacteriocin, representing genetically encoded antimicrobial peptides that undergo extensive post-translational modifications during maturation. The biosynthetic pathway involves multiple enzymatic steps that convert standard amino acid precursors into the highly modified residues characteristic of the final antibiotic structure.
Evolution of Research Focus from Antibacterial to Anticancer Agent
The research trajectory of this compound has undergone a remarkable transformation since its initial discovery, evolving from primary characterization as an antibacterial agent to its current investigation as a potent anticancer therapeutic. This evolution reflects broader trends in natural product drug discovery and the recognition of multi-target therapeutic potential inherent in complex natural molecules. The initial focus on antibacterial properties established this compound as an effective agent against Gram-positive bacteria, with demonstrated activity against various pathogenic microorganisms including methicillin-resistant Staphylococcus aureus.
Early mechanistic studies revealed that this compound exerts its antibacterial effects by inhibiting bacterial protein synthesis through interference with ribosomal RNA binding, specifically targeting the 23S ribosomal RNA. The compound's mechanism involves blocking the translocation step of peptide synthesis by binding to the 50S ribosomal subunit, thereby preventing the GTPase activity essential for protein elongation. This understanding positioned this compound within the broader context of ribosome-targeting antibiotics and provided insights into its selective activity against bacterial cells.
The paradigm shift toward anticancer research began with the identification of this compound as a potent inhibitor of the oncogenic transcription factor Forkhead box M1 (FoxM1). This discovery emerged from systematic screening efforts designed to identify small molecule inhibitors of cancer-associated transcription factors, traditionally considered challenging therapeutic targets. The selective targeting of FoxM1 represented a significant breakthrough, as this transcription factor is overexpressed in numerous human cancers and plays crucial roles in cell cycle progression, DNA damage response, and cancer cell survival.
Subsequent research has extensively documented this compound's anticancer properties across multiple cancer cell lines and tumor types. Studies have demonstrated significant cytotoxic effects against ovarian cancer cell lines PA1 and OVCAR3, with mechanisms involving reactive oxygen species production, mitochondrial dysfunction, and apoptosis induction. The compound exhibits dose-dependent and time-dependent cytotoxicity, with IC₅₀ values in the micromolar range across various cancer cell lines. Notably, research has shown that this compound selectively targets cancer cells while demonstrating reduced toxicity against normal cellular systems, a characteristic highly desirable in cancer therapeutics.
The mechanistic understanding of this compound's anticancer activity has expanded beyond FoxM1 inhibition to include multiple cellular targets and pathways. The compound induces apoptosis through various mechanisms, including disruption of mitochondrial membrane potential, activation of caspase cascades, and modulation of pro-apoptotic and anti-apoptotic protein expression. Additionally, this compound affects cancer cell migration and invasion capabilities, potentially impacting metastatic processes. The compound's ability to downregulate matrix metalloproteinases and affect cytoskeletal proteins suggests multi-faceted anti-cancer mechanisms.
Métodos De Preparación
Segment A: Dehydropiperidine Synthesis
Segment A, a dehydropiperidine moiety, was synthesized using azomethine ylide and chiral sulfinimine coupling. Stereoselective reduction of the six-membered imine intermediate ensured the correct configuration. Key steps included:
Segment B: Pentapeptide Synthesis
The pentapeptide segment (B) incorporated β-phenylselenoalanine residues. Critical reactions included:
Segment C: Dihydroquinoline Synthesis
Segment C, a dihydroquinoline unit, was constructed via:
Segments D and E: β-Phenylselenoalanine Dipeptides
Segments D and E, both β-phenylselenoalanine dipeptides, were synthesized via:
Assembly of Synthetic Segments
The final assembly involved sequential coupling and cyclization:
-
Esterification of Segments A and C using DCC/DMAP, forming the A-C intermediate.
-
Coupling with Segment D via HATU/DIEA, followed by lactamization to yield A-C-D.
-
Amidation with Segment B and one-pot cyclization to generate the macrocyclic core.
-
Elongation with Segment E and oxidative elimination of phenylselenyl groups, completing this compound.
Table 1: Key Reaction Conditions for Segment Synthesis
Derivatization for Enhanced Solubility
Native this compound exhibits poor aqueous solubility, limiting its therapeutic application. Derivatization with thiolcarboxylic acids significantly improves solubility while retaining bioactivity.
Bis-Thiolcarboxylic Acid Derivatives
Reaction of this compound with excess thiolcarboxylic acids (e.g., thiomalic acid) in DMF under nitrogen yielded bis-derivatives:
-
Reaction conditions : 20 h, 22°C, 1:2 molar ratio (this compound:thiolcarboxylic acid).
-
Isolation : Ether precipitation followed by isopropanol recrystallization.
Table 2: Properties of Thiolcarboxylic Acid Derivatives
Thiolcarboxylic Acid | Derivative Type | Solubility (mg/mL) | Antibacterial Activity (MIC, μg/mL) |
---|---|---|---|
Thiomalic acid | Bis-derivative | 12.5 | 0.78 |
Thioglycolic acid | Bis-derivative | 8.2 | 1.56 |
L-Cysteine | Mono-derivative | 5.4 | 3.12 |
Mono-Thiomalic Acid Derivative
Controlled reaction duration (6 h) produced the mono-derivative:
-
Advantages : Higher purity (≥95% by HPLC) and stability compared to bis-derivatives.
-
Salt formation : Trisodium salts of mono-thiomalic acid-Siomycin A showed optimal solubility (15.8 mg/mL) and pH stability.
Analytical Characterization of Synthetic this compound
Spectroscopic Validation
Solubility and Formulation
-
Stock solution preparation : 10 mM in DMSO, stable at −20°C for 1 month.
-
In vivo formulation : DMSO/PEG300/Tween 80/ddH2O (1:4:2:3 ratio) for clear solutions.
Comparative Analysis of Preparation Methods
Table 3: Advantages and Limitations of this compound Preparation Methods
Method | Yield (%) | Purity (%) | Solubility | Scalability |
---|---|---|---|---|
Total synthesis | 4–6 | ≥98 | Low (0.1 mg/mL) | Low (20+ steps) |
Bis-thiomalic derivative | 80–88 | 90 | High (12.5 mg/mL) | Moderate |
Mono-thiomalic derivative | 70 | 95 | High (15.8 mg/mL) | High |
Análisis De Reacciones Químicas
Types of Reactions: Siomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity and solubility.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound’s structure using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological properties and solubility. These derivatives are often more effective in inhibiting bacterial growth and have improved pharmacokinetic profiles .
Aplicaciones Científicas De Investigación
Antitumor Activity
Mechanism of Action
Siomycin A has been shown to exert antitumor effects through multiple mechanisms:
- Inhibition of Proliferation : Studies have demonstrated that this compound significantly inhibits the proliferation of various human tumor cell lines, including leukemia and pancreatic cancer cells. For instance, the IC50 values for MiaPaCa-2 pancreatic cancer cells were found to be 6.38 µmol/L at 24 hours and decreased to 0.54 µmol/L at 72 hours, indicating a time- and dose-dependent effect on cell viability .
- Induction of Apoptosis : The compound induces apoptosis in tumor cells by downregulating proteins associated with cell survival, such as α-tubulin, and promoting morphological changes indicative of programmed cell death .
- Reactive Oxygen Species (ROS) Production : this compound induces ROS-mediated cytotoxicity in ovarian cancer cells, enhancing the effectiveness of other chemotherapeutics like cisplatin . This mechanism involves the inhibition of antioxidant enzymes, leading to increased oxidative stress within cancer cells.
Combination Therapies
This compound has been explored in combination with other chemotherapeutic agents to overcome drug resistance:
- Enhancing 5-Fluorouracil Efficacy : In cholangiocarcinoma models, this compound has been shown to enhance the cytotoxicity of 5-Fluorouracil by inhibiting Forkhead box M1 (FOXM1), a protein linked to drug resistance . This combination therapy allows for reduced dosages of 5-Fluorouracil while maintaining therapeutic efficacy.
- Synergistic Effects with Cisplatin : The combination of this compound with cisplatin has demonstrated improved outcomes in ovarian cancer treatment, suggesting that this approach could be beneficial in clinical settings where resistance to standard therapies is observed .
Targeting Cancer Stem Cells
Research indicates that this compound may effectively target cancer stem cells, which are often responsible for tumor recurrence and metastasis:
- Inhibition of Brain Tumor Stem Cells : In studies involving glioblastoma multiforme (GBM), this compound reduced the expression of maternal embryonic leucine-zipper kinase (MELK), a key regulator of stem-like GBM cells. This led to decreased self-renewal capacity and invasion of these cells, thereby inhibiting tumor growth in vivo .
Summary Table of Findings
Application Area | Mechanism/Effect | Key Findings |
---|---|---|
Antitumor Activity | Inhibition of proliferation | IC50 values indicate potency against various tumors |
Induction of Apoptosis | Downregulation of survival proteins | Morphological changes consistent with apoptosis |
ROS-Mediated Cytotoxicity | Increased oxidative stress | Enhanced efficacy when combined with cisplatin |
Combination with Chemotherapy | Synergistic effects | Improved outcomes in resistant cancer types |
Targeting Cancer Stem Cells | Inhibition of MELK | Reduced self-renewal and invasion in GBM models |
Mecanismo De Acción
Siomycin A exerts its effects by inhibiting the activity of the oncogenic transcription factor forkhead box M1 (FoxM1). FoxM1 is overexpressed in various carcinomas, and its inhibition leads to the downregulation of downstream genes involved in cell proliferation and survival . This compound also affects the cytoskeleton of tumor cells by downregulating the expression of α-tubulin protein, leading to apoptosis .
Comparación Con Compuestos Similares
Table 1: Key Features of Siomycin A and Related Thiopeptides
Compound | Producer Strain | Core Structure | Modifications | Key Moieties | Bioactivity Targets |
---|---|---|---|---|---|
This compound | Streptomyces sioyaensis | Six-membered dehydropiperidine | QA side ring, Dha residues | Quinaldic acid, Dha | FoxM1, bacterial ribosome |
Thiostrepton | Streptomyces laurentii | Six-membered dehydropiperidine | QA side ring, thiazole rings | Quinaldic acid, thiazoles | FoxM1, bacterial ribosome |
Thiopeptin | Streptomyces spp. | Six-membered dehydropiperidine | Variable Dha residues (0–2) | QA, Dha | Bacterial ribosome |
Nosiheptide | Streptomyces actuosus | Bicyclic framework | Indole side ring | Indole, pyridine | Bacterial ribosome |
Structural Similarities :
- Key Differences: Nosiheptide lacks the QA moiety but incorporates an indole side ring . Thiopeptin variants (A3a, A4a, Ba) differ in C-terminal Dha residues (0–2), similar to siomycin congeners (A–E) . Thiostrepton contains additional thiazole rings absent in this compound .
Functional and Mechanistic Comparisons
Anticancer Activity:
Antibiotic Activity:
- All compounds inhibit Gram-positive bacteria by binding the 50S ribosomal subunit, blocking elongation factor-G (EF-G) .
Research Findings and Clinical Relevance
- This compound :
- Thiostrepton: Shows efficacy in basal cell carcinoma and lung adenocarcinoma models . Limited clinical use due to poor solubility, prompting derivative development .
Actividad Biológica
Siomycin A, a thiazole antibiotic, has garnered significant attention for its biological activities, particularly in the context of cancer treatment. This compound is recognized for its ability to inhibit the transcription factor Forkhead box M1 (FoxM1), which plays a crucial role in cell proliferation and survival in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, effects on tumor cells, and potential therapeutic applications.
This compound exerts its biological effects primarily by targeting FoxM1, leading to the downregulation of several downstream oncogenic proteins. The following table summarizes key mechanisms through which this compound influences cellular processes:
Mechanism | Description |
---|---|
Inhibition of FoxM1 | Directly inhibits FoxM1 transcriptional activity, reducing target gene expression. |
Induction of Apoptosis | Selectively induces apoptosis in transformed cells while sparing normal cells. |
Reduction in Cell Proliferation | Decreases viability and proliferation of various tumor cell lines. |
Cytoskeletal Alterations | Alters cytoskeletal structure, affecting cell morphology and migration. |
Reactive Oxygen Species (ROS) | Induces ROS-mediated cytotoxicity in cancer cells. |
In Vitro Studies
Research has demonstrated that this compound effectively inhibits the growth of multiple human cancer cell lines, including pancreatic (MiaPaCa-2), ovarian (PA1, OVCAR3), and glioblastoma multiforme (GBM) cells. For instance:
- Cell Viability : In a study using the MiaPaCa-2 cell line, treatment with this compound resulted in a dose-dependent decrease in cell density and induced morphological changes from spindle to spherical shapes, indicating impaired proliferation .
- Apoptosis Induction : Flow cytometry analyses revealed a significant increase in apoptotic cells following this compound treatment, correlating with downregulation of matrix metalloproteinases (MMP-2 and MMP-9) and α-tubulin .
In Vivo Studies
This compound has also shown promising results in animal models:
- In a study involving immunodeficient mice with intracranial GBM tumors derived from stem-like GBM cells, pretreatment with this compound significantly reduced tumor size and improved survival rates compared to controls .
- The compound was found to effectively reduce MELK expression in these stem-like cells, further supporting its role as a targeted therapy for aggressive brain tumors .
Case Studies and Clinical Implications
Several case studies highlight the potential clinical applications of this compound:
- In glioblastoma research, this compound's ability to induce apoptosis selectively in malignant cells while preserving normal neural progenitor cells presents an attractive therapeutic avenue for treating this lethal cancer type .
- Combination therapies involving this compound and other chemotherapeutics like cisplatin have shown enhanced efficacy against ovarian cancer cell lines, suggesting that this compound may be beneficial as part of multi-drug regimens .
Q & A
Q. How can multi-omics data improve understanding of this compound’s ecological roles in microbial communities?
- Methodological Answer : Integrate metatranscriptomics (to assess gene expression in situ) and imaging mass spectrometry (to localize this compound in biofilms). Compare with co-occurrence networks to identify interspecies interactions (e.g., antibiotic resistance modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.